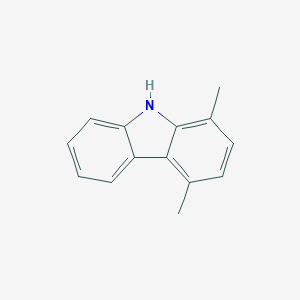

1,4-Dimethyl-9H-carbazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYQRKDHRDGCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170938 | |

| Record name | 9H-Carbazole, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18028-55-2 | |

| Record name | 1,4-Dimethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18028-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of the Carbazole Scaffold in Contemporary Chemical Sciences

The carbazole (B46965) scaffold, a tricyclic aromatic molecule composed of two benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a cornerstone in modern organic and medicinal chemistry. ijpsjournal.comsamipubco.com Its rigid, planar structure and rich electron density make it a privileged scaffold in the design of a wide array of functional molecules. rsc.orgechemcom.com

A Versatile Pharmacophore:

Carbazole and its derivatives are renowned for their broad spectrum of biological activities, making them a focal point in drug discovery. ijpsjournal.comechemcom.com The carbazole nucleus is a key structural motif in many natural products and synthetic compounds with therapeutic potential. ijpsjournal.com Research has demonstrated that carbazole-containing molecules exhibit a range of pharmacological effects, including:

Anticancer: Many carbazole derivatives have shown promise as anticancer agents, with some, like ellipticine (B1684216), being used in cancer therapy. ijpsjournal.comresearchgate.nettandfonline.com Their mechanisms of action often involve interfering with DNA replication or inhibiting key enzymes involved in cancer cell proliferation. researchgate.net

Antimicrobial and Antiviral: The carbazole framework is associated with antibacterial, antifungal, and antiviral properties. echemcom.comechemcom.com For instance, certain chlorinated derivatives of 1,4-dimethyl-9H-carbazole have been investigated for their inhibitory activity against HIV-1. samipubco.comdntb.gov.ua

Neuroprotective and Anti-inflammatory: Carbazoles have been explored for their potential in treating neurodegenerative diseases and for their anti-inflammatory effects. rsc.orgresearchgate.net

Antioxidant: The electron-rich nature of the carbazole ring system contributes to the antioxidant properties of its derivatives, which can help protect cells from oxidative stress. samipubco.comresearchgate.net

The versatility of the carbazole scaffold allows medicinal chemists to synthesize a diverse library of compounds with tailored biological activities by introducing various functional groups onto the carbazole core. ijpsjournal.com

Applications in Materials Science:

Beyond its medicinal applications, the carbazole scaffold is a crucial component in the development of advanced organic materials. mdpi.com Its desirable electronic and charge-transport properties, coupled with its thermal and morphological stability, make it an excellent building block for:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials, hole-transporting materials, and emitters in OLEDs due to their high triplet energy and good charge-carrier mobility.

Photoconductors and Semiconductors: The ability of carbazoles to conduct electricity upon exposure to light makes them valuable in the development of photoconductive and semiconducting materials for various electronic devices. mdpi.com

Photoinitiators: Certain carbazole derivatives, including this compound, can act as photoinitiators in free radical polymerization, a process used in coatings, adhesives, and 3D printing.

The introduction of different substituents onto the carbazole ring allows for the fine-tuning of its photophysical and electronic properties to meet the specific requirements of these applications. mdpi.com

Contextualizing 1,4 Dimethyl 9h Carbazole Within Carbazole Research

Classical Approaches for Carbazole Nucleus Construction

The foundational methods for synthesizing the carbazole core have been established for over a century and continue to be relevant. These classical approaches often involve multi-step procedures and sometimes harsh reaction conditions.

Nitrene Insertion Protocols

The insertion of a nitrene into a C-H bond is a powerful strategy for forming the pyrrole (B145914) ring of the carbazole nucleus. nih.govchim.it Typically, this involves the generation of a reactive nitrene intermediate from a suitable precursor, which then undergoes an intramolecular cyclization. A common method involves the thermal or photochemical decomposition of 2-azidobiphenyls. nih.govkyoto-u.ac.jp The high reactivity of the generated nitrene allows for insertion into an adjacent aromatic C-H bond, leading to the formation of the carbazole skeleton with the expulsion of nitrogen gas. nih.gov Rhodium and copper catalysts can also be employed to facilitate this transformation, often under milder conditions. researchgate.netchemrxiv.orgresearchgate.net For instance, Rh-catalyzed nitrene insertion into the ortho-C-H bond of an aryl moiety has been successfully used to synthesize H4-carbazolones. researchgate.netchemrxiv.orgresearchgate.net

Fischer Indolization and Pummerer Cyclization Pathways

The Fischer indole (B1671886) synthesis is a widely used and versatile method for constructing the indole nucleus, which can be adapted for carbazole synthesis. chim.itnih.govresearchgate.netresearchgate.netresearchgate.net The reaction typically involves the acid-catalyzed rearrangement of a phenylhydrazone derived from a cyclohexanone (B45756) derivative. researchgate.netwikipedia.org For the synthesis of tetrahydrocarbazoles, cyclohexanone arylhydrazones are cyclized in the presence of an acid catalyst. wikipedia.org Subsequent oxidation of the resulting tetrahydrocarbazole yields the aromatic carbazole. wikipedia.orgresearchgate.net A variety of acidic conditions can be employed, and the reaction has been shown to be applicable to a range of substituted starting materials. thieme-connect.decdnsciencepub.com

The Pummerer cyclization offers another route to the carbazole framework. chim.itresearchgate.netresearchgate.net This reaction typically involves the cyclization of a β-oxo sulfoxide. Under acidic conditions, an intermediate carbocation is generated, which then undergoes intramolecular nucleophilic attack by an electron-rich indole nucleus to form a tetrahydrocarbazole intermediate that is subsequently aromatized. thieme-connect.deacs.org

Diels-Alder Reactions and Dehydrogenative Cyclization of Diarylamines

The Diels-Alder reaction provides a powerful tool for the construction of the carbocyclic ring of the carbazole system. chim.itresearchgate.netresearchgate.net This cycloaddition reaction typically involves a 3-vinylindole derivative acting as the diene, which reacts with a suitable dienophile to form a tetrahydrocarbazole. beilstein-journals.orgrsc.org Subsequent dehydrogenation or aromatization leads to the final carbazole product. beilstein-journals.orgnih.gov This strategy allows for the synthesis of highly functionalized carbazoles. beilstein-journals.orgnih.govbeilstein-archives.org

Dehydrogenative cyclization of diarylamines is another important classical method. chim.itresearchgate.net This approach involves the direct intramolecular coupling of two aryl rings of a diarylamine precursor. This can be achieved through various oxidative conditions, often at elevated temperatures.

Borsche-Drechsel, Bucherer, and Graebe-Ullmann Syntheses

The Bucherer carbazole synthesis is another well-established named reaction that utilizes a naphthol or naphthylamine and an aryl hydrazine (B178648) in the presence of sodium bisulfite to form carbazoles. chim.itwikipedia.orgwikipedia.orgnih.govhandwiki.orgdrugfuture.com

The Graebe-Ullmann reaction involves the diazotization of an N-phenyl-1,2-diaminobenzene, which then forms an unstable 1,2,3-triazole intermediate. wikipedia.orgchemistryviews.orgresearchgate.net Upon heating, this intermediate extrudes nitrogen gas to yield the carbazole. wikipedia.orgacs.org A phosphorus analogue of this reaction has also been developed. rsc.org

Modern Transition Metal-Mediated Synthetic Routes

More contemporary approaches to carbazole synthesis often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Palladium-Catalyzed C-H Functionalization and Intramolecular C-H Amination

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to carbazole synthesis is extensive. mdpi.comPalladium-catalyzed C-H functionalization offers a direct and atom-economical way to construct the carbazole core. nih.gov This can involve the intramolecular coupling of C-H bonds on two connected aryl rings.

A particularly powerful strategy is palladium-catalyzed intramolecular C-H amination . rsc.org This reaction typically involves the cyclization of a 2-aminobiphenyl (B1664054) derivative. chim.it The palladium catalyst facilitates the formation of a C-N bond between the amino group and a C-H bond on the adjacent aryl ring. rsc.orgbohrium.com Various palladium catalysts and reaction conditions have been developed to optimize this transformation, allowing for the synthesis of a wide array of carbazole derivatives. nih.govbohrium.comwvu.edubeilstein-journals.org This method has been successfully applied to the synthesis of natural and unnatural carbazole alkaloids. mdpi.com Copper can also be used as a co-catalyst in some instances. nih.gov

Table 1: Overview of Synthetic Methodologies for Carbazole Derivatives

| Methodology | Key Reactants | General Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Nitrene Insertion | 2-Azidobiphenyls | Thermal, photochemical, or metal-catalyzed (Rh, Cu) | Direct C-N bond formation | nih.govkyoto-u.ac.jpresearchgate.netchemrxiv.orgresearchgate.net |

| Fischer Indolization | Phenylhydrazones, Cyclohexanones | Acid-catalyzed rearrangement, followed by oxidation | Versatile, well-established | nih.govresearchgate.netwikipedia.orgthieme-connect.decdnsciencepub.com |

| Pummerer Cyclization | β-Oxo sulfoxides | Acidic conditions | Forms tetrahydrocarbazole intermediate | thieme-connect.deacs.org |

| Diels-Alder Reaction | 3-Vinylindoles, Dienophiles | Cycloaddition, followed by aromatization | Access to highly functionalized carbazoles | beilstein-journals.orgrsc.orgnih.govbeilstein-archives.org |

| Borsche-Drechsel | Cyclohexanone arylhydrazones | Acid-catalyzed cyclization | Synthesis of tetrahydrocarbazoles | wikipedia.orgwjarr.comhandwiki.orgniscpr.res.inwikipedia.org |

| Bucherer Synthesis | Naphthols/Naphthylamines, Aryl hydrazines | Sodium bisulfite | Classic named reaction | wikipedia.orgwikipedia.orgnih.govhandwiki.orgdrugfuture.com |

| Graebe-Ullmann | N-Phenyl-1,2-diaminobenzenes | Diazotization, thermal decomposition | Forms carbazole via a triazole intermediate | wikipedia.orgchemistryviews.orgresearchgate.netacs.org |

| Pd-Catalyzed C-H Amination | 2-Aminobiphenyls | Palladium catalyst, often with an oxidant | High efficiency and functional group tolerance | chim.itnih.govmdpi.comrsc.orgbohrium.comwvu.edubeilstein-journals.org |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions represent a valuable tool in the synthesis of carbazole derivatives. These methods often involve the formation of key carbon-nitrogen or carbon-carbon bonds to construct the tricyclic carbazole core. For instance, copper(I) iodide (CuI) has been effectively used to catalyze the Povarov reaction between O-propargyl carbazole carboxaldehyde and various aromatic amines, leading to the formation of quinolinopyrano[2,3-b]carbazole derivatives. scispace.com This one-pot synthesis is efficient and high-yielding, particularly when conducted in an ionic liquid medium like [Bmim][BF4]. scispace.com

Another notable application of copper catalysis is in the enantioselective cyclization of diynes. d-nb.info While not directly applied to this compound in the provided literature, this methodology demonstrates the potential of copper catalysts to facilitate complex cyclizations involving C-H bond functionalization, which could be adapted for the synthesis of chiral carbazole derivatives. d-nb.info The Ullmann coupling reaction, a classical copper-catalyzed method, is also frequently employed for the N-arylation of carbazoles or the formation of biaryl linkages necessary for subsequent cyclization to form the carbazole ring. um.edu.mymdpi.com

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Povarov Reaction | CuI, [Bmim][BF4] | One-pot synthesis of quinolinopyrano[2,3-b]carbazoles. | scispace.com |

| Ullmann Coupling | Copper | N-arylation and biaryl formation for carbazole synthesis. | um.edu.mymdpi.com |

Suzuki-Miyaura and Ullmann Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Ullmann-type reactions, are powerful and versatile methods for constructing the carbazole framework and introducing aryl substituents. um.edu.mymdpi.comnih.gov

The Suzuki-Miyaura coupling is extensively used for the synthesis of aryl-substituted carbazoles. mdpi.comnih.gov A common strategy involves the coupling of a boronic acid derivative of a carbazole with an aryl halide, or vice versa. mdpi.com For example, 6-aryl-1,4-dimethyl-9H-carbazoles have been synthesized by the Suzuki-Miyaura coupling of (5,8-dimethyl-9H-carbazol-3-yl)boronic acid with various (hetero)aryl halides. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. mdpi.com The presence of an electron-withdrawing group on the carbazole ring can facilitate the coupling reaction. mdpi.com

The Ullmann coupling reaction , traditionally a copper-catalyzed process, has also been adapted for palladium catalysis and is used for C-N bond formation to construct the carbazole nucleus or to link carbazole units. um.edu.mymdpi.com For instance, carbazole-thiophene dimers have been synthesized using a combination of Suzuki-Miyaura and Ullmann coupling reactions. um.edu.my

| Reaction | Catalyst | Reactants | Product | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | (5,8-dimethyl-9H-carbazol-3-yl)boronic acid and (hetero)aryl halides | 6-Aryl-1,4-dimethyl-9H-carbazoles | mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole and arylboronic acids | Aryl-1,4-dimethyl-3-nitro-9H-carbazoles | mdpi.comresearchgate.net |

| Ullmann Coupling | Palladium or Copper | Carbazole and aryl halide (or vice versa) | N-arylcarbazoles or linked carbazoles | um.edu.mymdpi.com |

Regioselective C-H Functionalization Strategies with Directing Groups

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted carbazoles, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.it The regioselectivity of these reactions is often controlled by the use of directing groups. chim.it

Various positions on the carbazole ring can be targeted. For instance, C1-alkylation has been achieved using a phosphine (B1218219) directing group in a rhodium(I)-catalyzed reaction. chim.it Similarly, rhodium(III) catalysis has been employed for the C1-alkylation of carbazoles with activated carbonyl compounds. chim.it The pyrimidine (B1678525) group has been shown to direct the intermolecular insertion of arene C1-H bonds of carbazole with diazo compounds, catalyzed by iridium(III). chim.it

Functionalization at the C3 position of 9H-carbazoles has been accomplished through a regioselective C(sp²)-H insertion of rhodium(II) carbenoids generated from 1-sulfonyl-1,2,3-triazoles. sci-hub.seresearchgate.net This method allows for the introduction of an enamido group at the C3 position. sci-hub.se The nature of the substituent on the carbazole nitrogen can influence the outcome of these reactions; for example, N-alkyl and N-aryl groups promote C3-functionalization, while electron-withdrawing N-protecting groups can inhibit the reaction. sci-hub.se

A notable strategy for achieving 4,5-difunctionalization involves the use of a bulky triisopropylsilyl (TIPS) group on the carbazole nitrogen to block the more reactive C1 and C8 positions, in combination with nBuLi-TMEDA for dilithiation at the C4 and C5 positions. rsc.org

| Position | Reaction Type | Catalyst/Reagents | Directing Group | Reference |

| C1 | Alkenylation | Rh(I) catalyst | Trivalent phosphine | chim.it |

| C1 | Alkylation | [RhCp*Cl₂]₂, AgSbF₆, NaOAc | Not specified | chim.it |

| C1 | Insertion | Ir(III) catalyst | Pyrimidine | chim.it |

| C3 | Enamido group introduction | Rh(II) catalyst | N-substituent (alkyl/aryl) | sci-hub.seresearchgate.net |

| C4, C5 | Dilithiation | nBuLi-TMEDA | N-TIPS group | rsc.org |

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions are powerful strategies for the construction of the carbazole ring system, often from simpler indole precursors. nih.gov These methods allow for the formation of multiple carbon-carbon bonds in a single or sequential process.

Cascade Annulation Methods, including [4+2] Annulation

Cascade annulation reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to functionalized carbazoles. nih.govnih.gov A palladium-catalyzed cascade carbopalladation-annulation of haloaryl heterocyclic derivatives with alkynes has been developed to synthesize polycyclic fused nitrogen-containing heterocycles, including carbazole derivatives. nih.gov

The [4+2] annulation, or Diels-Alder type reaction, is a particularly effective method for synthesizing carbazoles from indoles. nih.govsci-hub.st This strategy typically involves the reaction of an indole derivative, acting as the diene or dienophile component, with a suitable reaction partner. Anionic [4+2] cycloaddition of furoindolones with various Michael acceptors has been shown to be a versatile route to carbazoles and their fused analogues. sci-hub.st The success of this annulation can be dependent on the nature of the N-protecting group on the furoindolone. sci-hub.st

Another approach involves the Brønsted acid-catalyzed [4+2] annulation of indoles with 2,5-dihydro-2,5-dimethoxyfuran to yield carbazole derivatives. nih.gov Organo-photoredox catalysis has also enabled a selective radical cascade (4+2) annulation with olefins to produce chroman derivatives, a strategy that could potentially be adapted for carbazole synthesis. rsc.org

Metal-Free Cyclization and Thermal Electrocyclization

Metal-free cyclization reactions offer an attractive alternative to transition-metal-catalyzed methods, often involving more environmentally benign conditions. nih.govnih.gov Thermal 6π-electrocyclization is a key step in several carbazole syntheses. nih.govrsc.org For instance, carbazoles can be produced via a 6π-electrocyclization and subsequent aromatization of a conjugated alkene intermediate. rsc.org These reactions can be initiated thermally, photochemically, or through photoredox catalysis. nih.gov

A TFA-mediated, metal-free, one-pot hydroarylation protocol has been used to synthesize N-heterocycle fused carbazoles from the reaction of indole derivatives with substituted quinoxalines or pyrimidines. nih.gov

Lewis Acid Catalysis in Functionalized Carbazole Synthesis

Lewis acid catalysis plays a significant role in the synthesis of functionalized carbazoles, often by activating substrates towards nucleophilic attack or by promoting ring-opening and cyclization cascades. nih.gov

A notable example is the Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals. nih.gov This reaction proceeds in the presence of a Lewis acid such as In(OTf)₃ or AlCl₃ to yield 1-hydroxycarbazole-2-carboxylates in good yields. nih.gov Brønsted acids like TfOH can also catalyze this transformation, though sometimes with lower efficiency. nih.gov

Lanthanide triflates, such as scandium(III) triflate, are known to be effective and water-stable Lewis acid catalysts for various organic transformations, including those involving carbonyl compounds, which are often precursors in carbazole synthesis. researchgate.net The high oxophilicity of these catalysts makes them suitable for reactions where carbonyl activation is required. researchgate.net

| Lewis Acid | Reaction Type | Substrates | Product | Reference |

| In(OTf)₃, AlCl₃ | Intramolecular ring-opening benzannulation | 5-(indolyl)-2,3-dihydrofuran acetals | 1-Hydroxycarbazole-2-carboxylates | nih.gov |

| Scandium(III) triflate | Aldol condensation and related reactions | Carbonyl compounds | Functionalized intermediates | researchgate.net |

Green Chemistry Approaches for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of carbazole derivatives to minimize environmental impact and enhance efficiency. numberanalytics.com These approaches often involve the use of microwave irradiation, solvent-free reactions, and the development of one-pot multicomponent reactions. asianpubs.orgnumberanalytics.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of carbazole derivatives, often leading to higher yields in shorter reaction times with minimal solvent usage. asianpubs.orgresearchgate.net For instance, the reaction of carbazole with alkyl halides to produce N-alkyl derivatives can be carried out with high efficiency by adsorbing the reactants onto potassium carbonate and irradiating them with microwaves. researchgate.net This method avoids the need for bulk solvents, simplifying purification and reducing waste.

Solvent-free protocols represent another significant advancement in the green synthesis of carbazoles. researchgate.net These reactions, often conducted under neat conditions or with minimal catalytic amounts of a solvent, reduce the environmental burden associated with volatile organic compounds. Furthermore, the development of multicomponent coupling reactions allows for the synthesis of complex carbazole structures from simple starting materials in a single step, enhancing atom economy and reducing the number of synthetic operations. rsc.org For example, a green synthetic method has been reported for producing carbazole derivatives from hydroxy acetophenone (B1666503) and a β-keto-ester. rsc.org

The use of transition metal catalysts, such as palladium and copper, in conjunction with green chemistry principles has also been explored. numberanalytics.com These catalysts can facilitate C-H activation and cross-coupling reactions under milder and more environmentally benign conditions. rsc.orgchim.it

Derivatization Strategies for this compound

The functionalization of the this compound core is essential for tuning its properties for specific applications. mdpi.com Derivatization can be strategically performed at the nitrogen atom (N-alkylation/substitution) or at various positions on the aromatic rings.

N-Alkylation and N-Substitution Strategies

N-alkylation and N-substitution of the carbazole nitrogen are common strategies to introduce a wide range of functional groups, which can significantly influence the molecule's solubility, electronic properties, and biological activity. researchgate.netbeilstein-journals.org

A general method for the N-alkylation of this compound involves its reaction with an appropriate dibromoalkane in the presence of a base like sodium hydride in a solvent such as dry dimethylformamide (DMF). unibas.it This approach has been successfully used to synthesize a series of 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives. unibas.itnih.gov For instance, reacting this compound with an excess of a dibromoalkane in DMF with sodium hydride at 0°C followed by stirring at room temperature yields the corresponding N-alkylated product. unibas.it

Microwave irradiation has also proven to be a rapid and efficient method for N-alkylation. researchgate.net By simply mixing carbazole with an alkyl halide adsorbed on potassium carbonate, N-alkyl derivatives can be obtained in high yields. researchgate.net This technique offers a significant advantage over traditional heating methods in terms of reaction time and energy consumption.

The choice of the substituent on the nitrogen atom can have a profound impact on the properties of the resulting derivative. For example, the introduction of different alkyl or aryl groups can tune the highest occupied molecular orbital (HOMO) level of the carbazole compound. researchgate.net

Table 1: Examples of N-Alkylated this compound Derivatives and their Synthesis

| Derivative Name | Synthetic Method | Reagents | Reference |

| 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole | General N-alkylation | This compound, dibromoalkane, NaH, DMF | unibas.itnih.gov |

| N-alkyl derivatives of carbazole | Microwave-assisted synthesis | Carbazole, alkyl halide, K2CO3 | researchgate.net |

| 9-(7-Bromoheptyl)-9H-carbazole | N-alkylation | 9H-carbazole, 1,7-dibromoheptane | tandfonline.com |

| 9-(8-Bromooctyl)-9H-carbazole | N-alkylation | 9H-carbazole, 1,8-dibromooctane | tandfonline.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Functionalization at Aromatic Positions (e.g., C3, C6)

Functionalization at the C3 and C6 positions of the carbazole ring is crucial for extending the π-conjugation and introducing specific functionalities. However, standard electrophilic substitution reactions on this compound can be unselective, leading to a mixture of products substituted at positions 3, 6, or 9. mdpi.com Therefore, more selective methods have been developed.

One effective strategy involves the use of a directing group to achieve regioselective C-H activation. chim.it This approach allows for the introduction of functional groups at specific positions with high precision. For example, the C3 position of 9H-carbazoles can be selectively functionalized through a Rh(II)-catalyzed Csp2-H insertion reaction. chim.it

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the selective arylation of the carbazole nucleus. mdpi.comnih.govresearchgate.net A method for the preparation of 6-aryl-1,4-dimethyl-9H-carbazoles involves the palladium-catalyzed coupling of a (5,8-dimethyl-9H-carbazol-3-yl)boronic acid with various (hetero)aryl halides. mdpi.comnih.gov This boronic acid precursor can be prepared from the readily available 6-bromo-1,4-dimethyl-9H-carbazole. mdpi.com

Nitration of this compound derivatives can be achieved using a mixture of fuming nitric acid and acetic anhydride (B1165640) in dichloromethane (B109758) at low temperatures, leading to the formation of 3-nitro derivatives. nih.gov These nitro compounds can then be reduced to the corresponding 3-amino derivatives using reagents like stannous chloride. nih.gov

Table 2: Examples of Functionalization at Aromatic Positions of this compound

| Derivative | Position of Functionalization | Synthetic Method | Reagents | Reference |

| 6-Aryl-1,4-dimethyl-9H-carbazoles | C6 | Suzuki-Miyaura cross-coupling | (5,8-dimethyl-9H-carbazol-3-yl)boronic acid, (hetero)aryl halide, Pd(PPh3)4, Na2CO3 | mdpi.comnih.gov |

| 3-Nitro-1,4-dimethyl-9H-carbazole | C3 | Nitration | This compound, HNO3, Acetic anhydride, CH2Cl2 | nih.gov |

| 3-Amino-1,4-dimethyl-9H-carbazole | C3 | Reduction of nitro group | 3-nitro-1,4-dimethyl-9H-carbazole, SnCl2, HCl, Acetic acid | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Incorporation into Hybrid Molecules and Conjugates

The versatile reactivity of the this compound scaffold allows for its incorporation into a variety of hybrid molecules and conjugates, leading to materials with novel properties and applications. numberanalytics.comnih.gov

One approach involves the synthesis of hybrid molecules where the this compound unit is linked to other heterocyclic systems. For example, carbazole derivatives have been hybridized with pyrazole (B372694) and triazole moieties, resulting in compounds with interesting biological activities. researchgate.net

Furthermore, this compound derivatives can be incorporated into larger conjugated systems for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The carbazole moiety's excellent hole-transporting capabilities and high triplet energy make it a valuable component in these devices. asianpubs.org The synthesis of such materials often involves cross-coupling reactions to link the carbazole unit to other aromatic or heterocyclic building blocks. For instance, the Suzuki cross-coupling reaction has been employed to create dicarbazole structures by reacting N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid with a bromo-substituted carbazole derivative. mdpi.com

The synthesis of conjugates often involves the derivatization of the carbazole core with a linker that can be further functionalized. For example, 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives can serve as precursors for the attachment of other molecules through nucleophilic substitution of the bromine atom. unibas.itnih.gov

Table 3: Examples of this compound in Hybrid Molecules and Conjugates

| Hybrid/Conjugate Type | Synthetic Strategy | Key Precursor | Application Area | Reference |

| Dicarbazole | Suzuki cross-coupling | N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid | Materials Science (OLEDs, OPVs) | mdpi.com |

| Carbazole-Pyrazole/Triazole Hybrids | Multi-step synthesis | Carbazole derivatives | Medicinal Chemistry | researchgate.net |

| Transition Metal Complexes | Ligand synthesis | 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole | Medicinal Chemistry | unibas.it |

This table is for illustrative purposes and does not represent an exhaustive list.

Advanced Spectroscopic and Structural Characterization of 1,4 Dimethyl 9h Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 1,4-dimethyl-9H-carbazole derivatives in solution. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively, confirming substitution patterns and molecular connectivity.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives show characteristic signals for the aromatic protons on the carbazole (B46965) core and the two methyl groups. The chemical shifts of the aromatic protons are typically observed in the range of 6.7-8.4 ppm. researchgate.netiieta.orgresearchgate.net The two methyl groups at positions 1 and 4 usually appear as sharp singlets in the upfield region, generally between 2.4 and 3.2 ppm. iieta.orgthieme-connect.deunibas.it The NH proton of the carbazole ring, when present, gives a broad singlet at a downfield chemical shift, often above 10.5 ppm, due to its acidic nature. rsc.orglnu.edu.cn Substituents on the carbazole ring system or on the nitrogen atom cause predictable shifts in the signals of nearby protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information on the carbon skeleton of the molecule. The signals for the sp²-hybridized carbons of the carbazole ring typically appear between 100 and 145 ppm. researchgate.netrsc.orgmdpi.com The carbons bearing the methyl groups (C1 and C4) and the quaternary carbons involved in ring fusion show distinct chemical shifts. The methyl carbons themselves are observed in the aliphatic region, typically around 12-22 ppm. rsc.orgbeilstein-journals.org

While ¹H and ¹³C NMR are routinely used, ¹⁵N NMR data for this compound derivatives are not commonly reported in the surveyed literature.

¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 8-Chloro-1,4-dimethyl-9H-carbazole | CDCl₃ | 10.50 (s, 1H, NH), 7.50 (d, 1H), 7.39 (d, 1H), 7.27 (d, 2H), 7.16-7.08 (t, 1H), 2.82 (s, 6H, CH₃) | 140.13, 138.98, 129.98, 125.54, 124.02, 123.97, 121.21, 120.45, 119.76, 119.54, 119.23, 117.65, 18.87, 16.56 | lnu.edu.cn |

| 8-Chloro-1,4-dimethyl-3-amino-9H-carbazole | CDCl₃ | 10.68 (s, 1H, NH), 7.50 (d, 1H), 7.35 (d, 1H), 7.10 (d, 1H), 6.88-6.83 (t, 1H), 4.04 (d, 2H, NH₂), 2.65 (s, 6H, CH₃) | 140.65, 140.54, 138.98, 124.23, 120.54, 119.87, 119.54, 119.23, 118.89, 113.34, 106.98, 102.43, 16.76, 12.34 | rsc.orgmdpi.com |

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole | DMSO-d₆ | 11.94 (s, 1H, NH), 8.35 (s, 1H), 7.86 (s, 1H), 7.83-7.83 (m, 7H), 2.96 (s, 3H, CH₃), 2.55 (s, 3H, CH₃) | Not reported | iieta.org |

| This compound-3-carbaldehyde | CDCl₃ | 10.46 (s, 1H, CHO), 8.31 (brs, 1H, NH), 8.27 (d, 1H), 7.76 (s, 1H), 7.44-7.54 (m, 2H), 7.32 (t, 1H), 3.19 (s, 3H, CH₃), 2.57 (s, 3H, CH₃) | 191.7, 142.5, 140.7, 135.9, 128.3, 125.9, 125.8, 123.8, 123.0, 121.5, 120.0, 118.3, 111.8, 16.8, 14.9 | thieme-connect.de |

| 6-Bromo-9-(7-bromoheptyl)-1,4-dimethyl-9H-carbazole | CDCl₃ | 8.13 (s, 1H), 7.40–7.37 (m, 1H), 7.13 (d, J = 8.9 Hz, 1H), 6.96 (d, J = 7.3 Hz, 1H), 6.77 (d, J = 7.3 Hz, 1H), 4.35–4.31 (m, 2H), 3.25–3.22 (m, 2H), 2.67 (s, 3H), 2.63 (s, 3H), 1.70–1.61 (m, 4H), 1.30–1.18 (m, 6H) | Not reported | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound derivatives by detecting the vibrations of their chemical bonds. Key characteristic absorption bands include the N-H stretch for 9H-carbazoles, aromatic C-H and C=C stretching vibrations, and aliphatic C-H stretching from the methyl groups.

For N-unsubstituted derivatives, a characteristic N-H stretching vibration appears as a sharp to medium band in the region of 3300-3450 cm⁻¹. iieta.orgrsc.org The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. um.edu.my The stretching vibrations of the aromatic C=C bonds within the carbazole skeleton are found in the 1450-1610 cm⁻¹ region. researchgate.netrsc.org The presence of the two methyl groups is confirmed by aliphatic C-H stretching bands around 2920-2980 cm⁻¹. researchgate.net Specific functional groups introduced as substituents will have their own characteristic absorption bands, for example, a strong C=O stretch for carbonyl derivatives or nitro group (NO₂) stretches for nitrated compounds. iieta.org

Characteristic IR Absorption Bands for Selected this compound Derivatives (KBr, cm⁻¹)

| Compound | N-H Stretch | Aromatic C=C Stretch | Other Key Bands | Reference |

| 6-Bromo-9-(5-bromopentyl)-1,4-dimethyl-9H-carbazole | N/A | 1464 | 2919 (Aliphatic C-H) | researchgate.net |

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole | 3451 | 1584, 1521 | 1302, 1301 (NO₂) | iieta.org |

| 1,4-Dimethyl-6-pyridin-2-yl-9H-carbazole | 3424 | 1468 | 1270, 800, 673 | |

| (6-Bromo-1,4-Dimethyl-9H-CARBAZOL-3YL)- (4-CHLORO- researchgate.netiieta.orgnih.govDITHIAZOL-5-YLIDENE)-AMINE | 3360 | 1606, 1444 | 1278, 1160, 851 | rsc.org |

| 9-Ethyl-9H-carbazole (for comparison) | N/A | 1620, 1600 | 3051 (Aromatic C-H) | um.edu.my |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for separating and identifying components in a mixture, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental formulas. researchgate.netunibas.it

In Electron Ionization (EI) mass spectra, the molecular ion peak (M⁺·) is typically prominent for these aromatic compounds. iieta.orgmdpi.com The fragmentation patterns can provide structural information. For instance, in derivatives with alkyl chains on the nitrogen, cleavage of the alkyl group is a common fragmentation pathway. researchgate.net Electrospray ionization (ESI) is often used for more polar or larger derivatives, typically showing the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. researchgate.netunibas.itbeilstein-journals.org HRMS-ESI is particularly powerful for confirming the successful synthesis of new derivatives by matching the experimentally found mass to the calculated mass with high precision. unibas.itbeilstein-journals.org

Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Technique | Observed m/z (ion) | Key Findings | Reference |

| This compound | GC-MS (EI) | 195 (M⁺·), 194, 180 | Molecular ion is the base peak. | mdpi.com |

| 6-Bromo-9-(5-bromopentyl)-1,4-dimethyl-9H-carbazole | GC-MS (EI) | 423 [M⁺·] (67%), 286 (100%) | Fragmentation shows loss of the bromoalkyl chain. | researchgate.net |

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole | MS (EI) | 316 [M⁺·] (98%), 271 [M⁺· - NO₂] (48%) | Loss of the nitro group is a major fragmentation. | iieta.org |

| N-((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamide | HRMS (ESI-Q-TOF) | 267.1504 [M+H]⁺ (found) | Confirmed elemental composition C₁₇H₁₈N₂O. | unibas.it |

| 6-Bromo-9-(8-bromooctyl)-1,4-dimethyl-9H-carbazole | HRMS (ESI-Q-TOF) | 465.0513 [M+2]⁺ (found) | Confirmed elemental composition C₂₂H₂₇Br₂N. | researchgate.net |

X-ray Crystallography for Molecular Structure Elucidation and Conformational Analysis

Single-crystal X-ray crystallography provides definitive, solid-state structural information, including precise bond lengths, bond angles, and intermolecular interactions. For this compound derivatives, this technique confirms the planarity of the carbazole ring system and reveals the conformation of substituents.

Studies on compounds like 6-bromo-9-(5-bromopentyl)-1,4-dimethyl-9H-carbazole have shown that the tricyclic carbazole system is essentially planar. researchgate.netunibas.it For instance, the dihedral angle between the two outer benzene (B151609) rings was found to be only 1.42°. researchgate.net The introduction of bulky protecting groups on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, can cause some distortion. In tert-butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate, the pyrrole (B145914) ring was found to be oriented at small dihedral angles of 1.27° and 4.86° with respect to the adjacent benzene rings. semanticscholar.org Crystal packing is often governed by intermolecular interactions such as π-π stacking between the planar carbazole systems and hydrogen bonds where applicable. semanticscholar.org

Crystallographic Data for a this compound Derivative

| Compound | Crystal System | Space Group | Key Geometric Parameters | Key Finding | Reference |

| 6-Bromo-9-(5-bromopentyl)-1,4-dimethyl-9H-carbazole | Monoclinic | P2₁/c | Dihedral angle between outer rings: 1.42° | The tricyclic carbazole system is nearly planar. | researchgate.net |

| tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate | Triclinic | P-1 | Dihedral angle between benzene rings: 5.11° | π-stacking forms columns of parallel carbazole rings. | semanticscholar.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound derivatives. The absorption spectra are characterized by intense bands in the UV region, corresponding to π-π* transitions.

The parent carbazole system typically exhibits absorption maxima (λ_max) between 230 and 350 nm. thieme-connect.de For a range of substituted carbazoles, λ_max values for the main absorption bands are often found between 232 and 239 nm. thieme-connect.de The position and intensity of these bands are sensitive to the nature and position of substituents. Electron-donating or electron-withdrawing groups, as well as extending the conjugation, can cause a bathochromic (red) shift of the absorption bands. For example, the introduction of a nitro group can shift the λ_max to longer wavelengths. thieme-connect.de In some derivatives, less intense n-π* transitions can be observed at longer wavelengths (e.g., 325-345 nm) if lone-pair-containing groups like carbonyls are present. researchgate.net

Photoluminescence Spectroscopy (Steady-state and Time-resolved)

Many carbazole derivatives are highly fluorescent, a property that is investigated using photoluminescence spectroscopy. These studies provide information on emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Carbazole derivatives are known for their efficient fluorescence emission. iieta.org Depending on the substitution pattern, they can emit light from the ultraviolet to the visible region of the spectrum. For example, a series of symmetric carbazole small molecules were found to exhibit UV to blue-violet emission, with emission maxima ranging from 369 nm to 402 nm. The photoluminescence quantum yield (PLQY), a measure of emission efficiency, can be quite high for these compounds, with values reported as high as 71-72% for certain derivatives. The introduction of different substituents on the carbazole core allows for the fine-tuning of these photophysical properties.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound derivatives. It provides information on their oxidation and reduction potentials, which is vital for understanding their electronic structure and for designing materials for electronic applications.

The carbazole moiety is electron-rich and can be readily oxidized. CV studies typically reveal one or more oxidation waves. iieta.orgbeilstein-journals.org For many carbazole derivatives, the first oxidation process is a reversible or quasi-reversible one-electron transfer corresponding to the formation of a radical cation. iieta.orgmdpi.com The oxidation potential is highly dependent on the substituents on the carbazole ring. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. For instance, some carbazole derivatives show oxidation potentials around 1.2-1.4 V vs. Ag/Ag⁺ or referenced to the ferrocene/ferrocenium couple. beilstein-journals.org This tunability of redox properties makes carbazole derivatives highly versatile as hole-transporting materials in electronic devices. iieta.org

Electronic Structure and Photophysical Mechanisms of 1,4 Dimethyl 9h Carbazole Systems

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

The electronic properties of carbazole (B46965) derivatives are largely dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The carbazole unit is known for its strong electron-donating nature, which results in a relatively high-lying HOMO level. This characteristic is beneficial for hole injection and transport in electronic devices.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting and understanding the FMOs of these systems. For instance, in various carbazole-based systems, the HOMO is typically delocalized over the carbazole core and any donor moieties, while the LUMO is often localized on acceptor units within the molecule. The energy gap between the HOMO and LUMO levels is a critical parameter that influences the optical and electronic properties of the material, including its absorption and emission wavelengths.

The introduction of substituents onto the carbazole core can significantly modulate the HOMO and LUMO energy levels. For example, linking carbazole-thiophene units at the N-9 position can lead to a stabilization of both HOMO and LUMO levels, resulting in a reduced bandgap. Computational studies have shown that the HOMO and LUMO levels of various carbazole derivatives fall within ranges suitable for applications in organic electronics, with HOMO levels typically around -5.40 to -6.53 eV and LUMO levels between -1.39 to -3.31 eV.

Applications of 1,4 Dimethyl 9h Carbazole in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

OLED technology has revolutionized the display and lighting industries, offering devices with superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the properties of the organic materials used within its emissive layer. Carbazole-based compounds, including 1,4-Dimethyl-9H-carbazole, are instrumental in this field, serving various functions from host materials to active emitters.

Host Materials for Phosphorescent Emitters

In second-generation OLEDs, phosphorescent emitters are employed to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. These emitters are typically dispersed in a host material to prevent concentration quenching and triplet-triplet annihilation. An ideal host material should possess a high triplet energy to effectively confine the excitons on the guest emitter, good charge carrier mobility to ensure a balanced charge flux, and excellent thermal and morphological stability.

Carbazole (B46965) derivatives are widely recognized as excellent host materials due to their high triplet energies. The introduction of methyl groups, as in this compound, can further enhance these properties. The methyl groups can increase the steric hindrance, which helps in maintaining an amorphous state in thin films, a crucial factor for device longevity. While specific performance data for this compound as a host is not extensively documented in dedicated studies, the performance of closely related methyl-substituted carbazole derivatives provides valuable insights. For instance, multi-substituted carbazoles have been shown to be effective hosts for blue, green, and red phosphorescent OLEDs.

Below is a table comparing the performance of various carbazole-based host materials in phosphorescent OLEDs, illustrating the typical efficiencies that can be achieved with this class of compounds.

| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |

| mCP | FIrpic (Blue) | ~19.3 | ~38.3 | ~37.8 |

| CBP | Ir(ppy)₃ (Green) | ~19.0 | ~60.0 | ~70.0 |

| SimCP | FIrpic (Blue) | 25.5 | 55.7 | 56.8 |

| CzSi | Ir(ppy)₃ (Green) | 17.5 | 63.3 | 79.1 |

| 3,6-di-tert-butyl-carbazole derivative | FIrpic (Blue) | 22.5 | 46.7 | 45.3 |

This table presents data for representative carbazole-based host materials to illustrate the performance range. mCP and CBP are common benchmark hosts.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Third-generation OLEDs utilize emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons without the need for heavy metals. TADF molecules are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap enables efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by fluorescence.

The design of TADF emitters often involves linking an electron-donating moiety to an electron-accepting one. Carbazole and its derivatives are popular choices for the donor component due to their strong electron-donating nature. The substitution pattern on the carbazole ring is critical for tuning the molecule's properties. For example, a study on 1,3,6,8-tetramethyl-carbazole demonstrated that the steric hindrance introduced by the methyl groups leads to a more twisted structure, which can reduce the ΔEST and enhance TADF properties. A device using a tetramethyl-carbazole derivative as a TADF emitter achieved a high external quantum efficiency of 26.0%. While direct data for this compound in TADF emitters is scarce, it is plausible that its specific methyl substitution pattern would similarly influence the molecular geometry and electronic properties, making it a candidate for incorporation into TADF emitter designs.

The performance of several carbazole-based TADF emitters is summarized in the table below.

| TADF Emitter | Color | Max. EQE (%) | ΔEST (eV) |

| 4CzIPN | Green | ~19.3 | 0.08 |

| DMAC-DPS | Blue | 19.5 | 0.08 |

| tMCzPN | - | 26.0 | 0.10 |

| PIC-TRZ | Sky-Blue | 20.2 | 0.04 |

| Ac-PPM | Green | ~20.0 | <0.20 |

This table showcases the performance of various TADF emitters incorporating carbazole or its derivatives.

Exciplex-Forming Compounds

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. In OLEDs, the formation of an emissive exciplex can be a route to achieving TADF, as the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor naturally leads to a small ΔEST.

Carbazole derivatives, including this compound, with their strong electron-donating character, are excellent candidates for the donor component in exciplex-forming systems. The methyl groups can influence the steric and electronic interactions between the donor and acceptor molecules, thereby affecting the properties of the resulting exciplex. Research on systems where carbazole moieties are either physically mixed with or covalently bonded to acceptor molecules has demonstrated efficient bluish-green TADF emission. researchgate.net In one such system, a white OLED was fabricated using an exciplex-forming host, achieving a maximum external quantum efficiency of 7.1% and a high brightness. researchgate.net

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Organic solar cells represent a promising renewable energy technology due to their potential for low-cost, large-area fabrication on flexible substrates. The efficiency of these devices is heavily dependent on the properties of the organic semiconductor materials used as electron donors and acceptors.

Electron Donor Components

In bulk heterojunction OPVs, an electron donor and an electron acceptor material are blended together to form the active layer. The donor material is responsible for absorbing photons and generating excitons (bound electron-hole pairs). Carbazole-based materials are widely used as electron donors due to their strong electron-donating nature and good hole mobility. The chemical structure of the carbazole derivative can be modified to tune its absorption spectrum and energy levels to better match the solar spectrum and the energy levels of the acceptor material.

The methyl groups in this compound can influence its electronic properties, such as the HOMO and LUMO energy levels, which are critical for efficient charge separation and transport. While specific studies focusing solely on this compound as a primary donor in high-efficiency OPVs are not prevalent, the broader class of carbazole-based polymers and small molecules has been extensively investigated. For instance, comparative studies between 3,6-carbazole and 2,7-carbazole-based polymers have shown that the linkage position on the carbazole unit significantly impacts the material's properties and the resulting solar cell performance.

In DSSCs, a monolayer of dye molecules is adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye absorbs light, and the excited electron is injected into the conduction band of the semiconductor. Carbazole derivatives have been successfully employed as the donor part of D-π-A (donor-pi-bridge-acceptor) dyes in DSSCs. The electron-rich nature of the carbazole moiety facilitates efficient charge transfer upon photoexcitation.

Role in Device Power Conversion Efficiency

The power conversion efficiency (PCE) of an organic solar cell is a key metric of its performance and is determined by the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The properties of the electron donor, such as this compound, play a crucial role in determining these parameters.

The Voc is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. The electron-donating methyl groups on the carbazole ring can raise the HOMO level, which might affect the Voc. The Jsc is dependent on the light-harvesting ability of the active layer and the efficiency of charge generation and collection. The absorption spectrum of the carbazole donor is therefore a critical factor. The FF is influenced by the charge carrier mobility and the morphology of the donor-acceptor blend. The amorphous nature often promoted by methyl substitutions can be beneficial for achieving a favorable morphology.

While comprehensive device data for this compound in OPVs and DSSCs is limited, the general performance of carbazole-based solar cells is well-documented. The table below presents the performance of various solar cells employing carbazole-based donor materials.

| Solar Cell Type | Carbazole-Based Donor Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| OPV | PCDTBT | PC₇₁BM | ~7.2 | 0.91 | 11.5 | 67 |

| OPV | PBDTT-CF | PC₇₁BM | ~9.9 | 0.82 | 16.9 | 71 |

| DSSC | MK-2 | - | ~7.7 | 0.74 | 14.2 | 73 |

| DSSC | LEG4 | - | ~8.0 | 0.84 | 14.1 | 68 |

| Perovskite SC | SGT-405 (HTM) | Perovskite | 14.79 | 1.01 | 21.0 | 70 |

This table provides examples of power conversion efficiencies achieved with various carbazole derivatives in different types of solar cells. HTM stands for Hole-Transporting Material.

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| This compound | This compound |

| mCP | 1,3-Bis(N-carbazolyl)benzene |

| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |

| FIrpic | Iridium(III) bis(4,6-difluorophenylpyridinato)-picolinate |

| Ir(ppy)₃ | Tris(2-phenylpyridine)iridium(III) |

| SimCP | 1,3-Bis(9-phenyl-9H-carbazol-3-yl)benzene |

| CzSi | 9-(4-(Triphenylsilyl)phenyl)-9H-carbazole |

| 4CzIPN | 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile |

| DMAC-DPS | 10,10'-(Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) |

| tMCzPN | 2,4-Diphenyl-6-(4-(1,3,6,8-tetramethyl-9H-carbazol-9-yl)phenyl)nicotinonitrile |

| PIC-TRZ | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole |

| Ac-PPM | 10,10'-((2-Phenylpyrimidine-4,6-diyl)bis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) |

| PCDTBT | Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] |

| PC₇₁BM | bohrium.combohrium.com-Phenyl-C₇₁-butyric acid methyl ester |

| PBDTT-CF | Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl] |

| MK-2 | (E)-2-cyano-3-(5'-(4-(diphenylamino)phenyl)-[2,2'-bithiophen]-5-yl)acrylic acid |

| LEG4 | 5-((4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)ethynyl)-2-(2-cyano-3-(thiophen-2-yl)acrylic acid)thiophene |

| SGT-405 | N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-9,9-dimethyl-9H-fluorene-2,7-diamine derivative |

Perovskite Solar Cells (PSCs)

The emergence of perovskite solar cells (PSCs) has marked a significant milestone in photovoltaic research, largely owing to their remarkable power conversion efficiencies and cost-effective fabrication processes. Central to the performance of these devices is the hole-transporting material (HTM), which plays a crucial role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. Derivatives of this compound have been identified as a promising class of compounds for developing efficient and stable HTMs.

Hole-Transporting Materials (HTMs) Design and Performance

Carbazole-based molecules have been extensively utilized in the design of novel HTMs for PSCs. The carbazole moiety, with its electron-rich nature and excellent charge-transporting properties, serves as an effective building block. For instance, a series of HTMs based on a carbazole core and triphenylamine (B166846) (TPA) end groups have been developed, demonstrating the influence of molecular structure on device performance. In one study, two such compounds, CZTPA-1 and CZTPA-2, differing by the length of their alkyl chains, were synthesized. The device employing CZTPA-2 as the HTM achieved a power conversion efficiency (PCE) of 11%, which was higher than the 7% PCE obtained with CZTPA-1, underscoring the impact of alkyl chain length on performance nih.gov.

Further modifications to the carbazole structure, such as the introduction of diphenylamine (B1679370) groups at the 3,6-positions, have led to the development of D–A type carbazole derivatives. These materials, when used as HTMs, have yielded PSCs with impressive efficiencies. For example, a device using the HTM KZRD, which incorporates a 3-ethyl rhodanine (B49660) electron-withdrawing group, exhibited a high PCE of 20.40% rsc.org. The superior performance was attributed to the smoother surface morphology of the KZRD film and its higher hole mobility, which ensures efficient hole transport and good interfacial contact rsc.org.

In another approach, a three-arm-type structure incorporating carbazole derivatives, SGT-405, was synthesized and applied as an HTM in CH3NH3PbI3-based PSCs. This innovative molecular design resulted in a remarkable PCE of 14.79% rsc.org. The development of branched molecules with multiple 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole arms has also been explored. PSCs employing HTMs with two and three of these carbazole chromophores demonstrated performances around 20%, comparable to the standard spiro-OMeTAD acs.org.

The following table summarizes the performance of various perovskite solar cells incorporating this compound-based hole-transporting materials.

| HTM Designation | Molecular Structure Feature | Power Conversion Efficiency (PCE) | Reference |

| CZTPA-2 | Carbazole core with triphenylamine groups and a methyl chain | 11% | nih.gov |

| KZRD | D-A type with 3-ethyl rhodanine acceptor | 20.40% | rsc.org |

| SGT-405 | Three-arm-type structure | 14.79% | rsc.org |

| 2Cz-OMeDPA | Two linked carbazole chromophores | ~20% | acs.org |

| 3Cz-OMeDPA-OH | Three linked carbazole chromophores | ~20% | acs.org |

Dopant-Free HTM Strategies

A significant challenge in the commercialization of PSCs is the long-term stability of the devices. The commonly used HTM, spiro-OMeTAD, typically requires the addition of dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (t-BP) to enhance its conductivity and hole-extraction efficiency. However, these dopants are often hygroscopic and can contribute to the degradation of the perovskite layer over time sci-hub.se. Consequently, there is a strong research focus on developing dopant-free HTMs.

Carbazole derivatives have shown significant promise in this area. For instance, a simple, dopant-free HTM based on a (2-ethylhexyl)-9H-carbazole core and N,N-di-p-methoxyphenylamine end groups was designed. This material, synthesized in a high-yield, one-step process, demonstrated good solubility and performance in planar perovskite solar cells rsc.org. Another study developed two new dopant-free HTMs, CZTPA-1 and CZTPA-2, based on a carbazole core. The device using dopant-free CZTPA-2 achieved a PCE of 11.79%, which was slightly higher than that of dopant-free spiro-OMeTAD nih.gov. This highlights the potential of carbazole-based materials to function effectively without the need for performance-enhancing but stability-compromising additives.

The development of dopant-free N,N'-bicarbazole-based HTMs is also gaining significant attention for creating stable and cost-effective PSCs nih.gov. Theoretical studies have proposed new bicarbazole-based HTMs that are designed to be synthesized and used without dopants, with predictions of enhanced fill factors and open-circuit voltages, ultimately leading to higher PCEs nih.gov.

Stability Enhancement in PSCs

Beyond enabling dopant-free systems, this compound derivatives can directly contribute to the enhanced stability of PSCs. The inherent hydrophobicity of the carbazole moiety can act as a barrier against moisture, a primary cause of perovskite degradation.

In one study, carbazole modified with ammonium (B1175870) iodide and connected via alkyl chains of varying lengths was used to create a passivation layer on formamidinium lead triiodide (FAPbI3)-based perovskite films. These carbazole-treated films demonstrated remarkable water resistance, retaining their initial properties even after direct contact with a water droplet for 100 seconds researchgate.net. This treatment also reduced trap-assisted recombination at the perovskite surface and grain boundaries. As a result, devices treated with carbazole hexylammonium iodide achieved a PCE of up to 24.3% and maintained 95% of their initial efficiency after 1000 hours of operation under the ISOS-L-1 protocol researchgate.net.

Self-assembled monolayers (SAMs) based on carbazole derivatives have also been employed to improve the interface between the perovskite and the hole transport layer, leading to enhanced stability. For example, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) has been used as a hole-selective monolayer in record-breaking perovskite/silicon tandem devices acs.orgnrel.gov. While challenges with the wettability of the perovskite precursor on Me-4PACz have been noted, solutions such as introducing a second component to the precursor solution have been developed to overcome this, leading to improved device yield and performance acs.orgnrel.gov.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of flexible and low-cost electronics, with applications ranging from display drivers to sensors nih.gov. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Carbazole and its derivatives are attractive candidates for this purpose due to their excellent charge transport properties and chemical stability.

While specific studies focusing solely on this compound in OFETs are not extensively detailed in the provided context, the broader class of carbazole-based materials has been widely investigated. The ability to easily introduce various substituents at the nitrogen atom and the aromatic framework of the carbazole unit allows for the fine-tuning of its electronic properties to optimize performance in OFETs. The development of new organic semiconductors is crucial for achieving high mobility, a large on/off ratio, low threshold voltage, and high stability in these devices nih.gov. The structural versatility of carbazole derivatives makes them a promising platform for designing next-generation organic semiconductors for high-performance OFETs.

Polymerization of this compound Monomers

The polymerization of carbazole-based monomers, including derivatives of this compound, opens up a pathway to a wide range of functional polymers with applications in optoelectronics. These polymers often exhibit desirable properties such as high thermal stability, good film-forming capabilities, and tunable electronic characteristics.

Conjugated Polymers for Optoelectronics

Conjugated polymers derived from carbazole monomers are of particular interest for optoelectronic applications due to their unique combination of semiconducting and light-emitting properties. These materials can be synthesized through various chemical and electrochemical polymerization methods mdpi.com.

Chemical polymerization often involves the use of oxidizing agents like ferric chloride (FeCl3) to couple the monomer units mdpi.com. Another powerful method for creating carbazole-based conjugated polymers is the Suzuki coupling reaction. For example, a blue-emitting dendritic conjugated polymer was successfully synthesized by the Suzuki coupling of a carbazole-containing monomer with other aromatic comonomers. This polymer demonstrated good thermal stability and was shown to be an effective fluorescent probe for the detection of specific ions nih.gov.

The properties of these conjugated polymers can be tailored by copolymerizing different carbazole-based monomers or by introducing other functional units into the polymer backbone. This molecular engineering approach allows for the optimization of the polymer's electronic and optical properties for specific applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors nih.govresearchgate.net. The resulting polymers often possess a p-π conjugated system due to the lone pair of electrons on the nitrogen atom of the carbazole ring, which is beneficial for charge transport and for modulating the highest occupied molecular orbital (HOMO) levels in devices nih.gov.

Electrochemical Polymerization and Impedance Studies

Electrochemical polymerization is a powerful technique for fabricating conductive polymer films with controlled thickness and morphology directly onto an electrode surface. For carbazole and its derivatives, this process typically involves the oxidative coupling between monomer units. The polymerization mechanism commences with the one-electron oxidation of the carbazole monomer to form a radical cation. Subsequently, these radical cations couple, primarily at the 3,6- and 1,8-positions, to form dimers which are then further oxidized to continue the polymer chain growth. The substitution pattern on the carbazole ring significantly influences the polymerization potential and the properties of the resulting polymer.

Electrochemical Impedance Spectroscopy (EIS) is a crucial technique for characterizing the properties of the resulting polymer films. EIS provides insights into the charge transfer resistance at the polymer/electrolyte interface, the double-layer capacitance, and the diffusion of ions within the polymer matrix. Such studies are vital for evaluating the performance of these materials in applications like sensors, electrochromic devices, and energy storage. However, specific impedance data for poly(this compound) is not documented in the available scientific literature.

Liquid Crystalline Materials based on this compound Derivatives

The rigid and planar structure of the carbazole core makes it an excellent mesogen for the design of liquid crystalline materials. By attaching flexible peripheral chains, carbazole derivatives can be tailored to exhibit various liquid crystalline phases (mesophases) over specific temperature ranges.

Discotic Mesogens: Disc-shaped molecules, or discogens, can self-assemble into columnar structures, forming discotic liquid crystals. These materials are of particular interest due to their ability to exhibit one-dimensional charge transport along the columnar axes, making them suitable for applications in organic electronics. Research on a discotic carbazole derivative, designated as carbazole 2a , which may be closely related to a symmetrically substituted dimethylcarbazole, has shown the formation of a hexagonal columnar (Colh) phase. This compound demonstrates the potential of carbazole derivatives to form well-ordered, charge-conducting columnar mesophases vanderbilt.edu.

Calamitic and Banana-Shaped Mesogens: Calamitic, or rod-shaped, liquid crystals are the most common type and are widely used in display technologies. Banana-shaped, or bent-core, mesogens are a more recent area of research and are known for forming unique polar and chiral superstructures. While the carbazole moiety has been incorporated into calamitic and bent-core architectures, specific examples utilizing the this compound scaffold as the core unit to create calamitic or banana-shaped liquid crystals have not been reported in the surveyed literature. The synthesis of such molecules would involve the attachment of two or more extended side arms to the this compound core.

The photorefractive effect is a reversible change in the refractive index of a material induced by illumination. This property is highly sought after for applications in holographic data storage and optical information processing. Materials exhibiting this effect require both photoconductivity and an electro-optic response. Carbazole derivatives are excellent candidates for photorefractive materials due to their inherent hole-transporting capabilities.

When incorporated into a liquid crystalline host, the mobility of the carbazole units allows for efficient alignment of the chromophores in response to an internal space-charge field, which can lead to a large photorefractive effect. While numerous studies have demonstrated significant photorefractive performance in polymer composites and liquid crystals doped with various carbazole derivatives, specific research focusing on systems containing this compound is not currently available. The general principle involves creating a composite material that includes a photoconducting agent (the carbazole derivative), a nonlinear optical chromophore, a photosensitizer, and a plasticizer or the liquid crystal matrix itself.

The efficiency of organic electronic devices often depends on the charge carrier mobility of the active material. In discotic liquid crystals, the self-assembled columnar structures can provide pathways for efficient one-dimensional charge transport. The charge mobility is highly anisotropic, being significantly higher along the columns than perpendicular to them.

Time-of-flight (TOF) measurements on the aforementioned carbazole 2a derivative revealed that it behaves as a p-type semiconductor, meaning that the charge is primarily carried by holes vanderbilt.edu. The hole mobility in the hexagonal columnar (Colh) phase was found to be on the order of 10⁻³ cm² V⁻¹ s⁻¹, which is a typical value for discotic liquid crystals and suitable for electronic applications vanderbilt.edu. Upon cooling, this material transitions to a more ordered crystalline columnar (Crcol) phase, which results in an increase in charge mobility by a factor of three, consistent with improved intermolecular contact within the columns vanderbilt.edu.

| Material | Phase | Temperature (°C) | Hole Mobility (μh) | Electron Mobility (μe) |

| Carbazole Derivative 2a | Colh | 100 | ~ 2 x 10⁻³ cm² V⁻¹ s⁻¹ | Not Observed |

| Carbazole Derivative 2a | Colh | 80 | ~ 1 x 10⁻³ cm² V⁻¹ s⁻¹ | Not Observed |

| Carbazole Derivative 2a | Crcol | 60 | ~ 3 x 10⁻³ cm² V⁻¹ s⁻¹ | Not Observed |

Table generated based on data reported for a discotic carbazole derivative, referred to as carbazole 2a, in scientific literature vanderbilt.edu.

Supramolecular Assemblies and Molecular Wires

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The carbazole unit is a popular building block in supramolecular chemistry due to its rigidity, aromatic nature, and ability to engage in π-π stacking and hydrogen bonding (via the N-H group).

These interactions can be exploited to construct well-defined supramolecular assemblies such as macrocycles, cages, and polymers. These assemblies have potential applications in molecular recognition, sensing, and catalysis. The concept of "molecular wires" refers to molecular-scale structures capable of conducting electrical current. The π-conjugated system of the carbazole core, especially when polymerized or arranged in ordered stacks, can facilitate charge transport over molecular distances. Discotic liquid crystals formed from carbazole derivatives, with their columnar structures, are a prime example of self-assembled molecular wires.

While the principles of supramolecular chemistry are broadly applicable, and carbazole derivatives are widely used, specific examples of supramolecular assemblies or molecular wires constructed from this compound are not detailed in the currently reviewed scientific literature. The methyl groups at the 1 and 4 positions would influence the geometry of π-π stacking interactions and could be used to fine-tune the self-assembly process in future research.

Bioactivity and Medicinal Chemistry of 1,4 Dimethyl 9h Carbazole Derivatives

Anticancer Activity and Mechanisms

Derivatives of 1,4-dimethyl-9H-carbazole have demonstrated significant anticancer properties, attributed to their ability to interfere with fundamental cellular processes in cancer cells. ontosight.aiwjarr.com The planar nature of the carbazole (B46965) ring allows these molecules to interact with biological macromolecules like DNA and various enzymes, leading to the disruption of cancer cell proliferation and survival. wjarr.comresearchgate.net Research has elucidated several key mechanisms through which these compounds exert their antineoplastic effects.

A significant body of research has demonstrated the potent antiproliferative activity of this compound derivatives against a variety of human cancer cell lines.